N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide
Overview
Description
N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide, commonly known as Mephenoxalone, is a synthetic compound that belongs to the class of muscle relaxants. It is a potent skeletal muscle relaxant that is widely used in laboratory experiments to study the mechanism of muscle relaxation. Mephenoxalone is a non-opioid drug that does not cause sedation or addiction, making it a safe alternative to other muscle relaxants.
Mechanism of Action
Mephenoxalone acts by inhibiting the release of calcium ions from the sarcoplasmic reticulum, which is necessary for muscle contraction. It also enhances the uptake of calcium ions by the sarcoplasmic reticulum, leading to muscle relaxation. Mephenoxalone does not act directly on the muscle fibers but rather acts on the nervous system to induce muscle relaxation.
Biochemical and Physiological Effects
Mephenoxalone has several biochemical and physiological effects, including muscle relaxation, sedation, and analgesia. It also has anticonvulsant properties and can be used to treat seizures. Mephenoxalone does not affect the cardiovascular system and does not cause respiratory depression, making it a safe alternative to other muscle relaxants.
Advantages and Limitations for Lab Experiments
Mephenoxalone has several advantages for laboratory experiments, including its potent muscle relaxant properties, its non-opioid nature, and its safety profile. However, it has some limitations, including its short half-life, which requires frequent dosing, and its limited solubility in aqueous solutions.
Future Directions
Several future directions for research on Mephenoxalone include investigating its effects on different types of muscle fibers, studying its effects on neuromuscular transmission in disease states, and exploring its potential as a treatment for muscle spasms and spasticity. Further research is also needed to investigate the long-term effects of Mephenoxalone on muscle function and to develop more potent and selective muscle relaxants.
Conclusion
Mephenoxalone is a synthetic compound that has potent muscle relaxant properties and is widely used in scientific research. It acts by inhibiting the release of calcium ions from the sarcoplasmic reticulum, leading to muscle relaxation. Mephenoxalone has several advantages for laboratory experiments, including its safety profile and non-opioid nature, but also has some limitations, including its short half-life and limited solubility. Further research is needed to investigate the potential of Mephenoxalone as a treatment for muscle spasms and spasticity and to develop more potent and selective muscle relaxants.
Scientific Research Applications
Mephenoxalone is widely used in scientific research to study the mechanism of muscle relaxation. It is used to investigate the effects of various drugs on muscle relaxation and to study the biochemical and physiological effects of muscle relaxation. Mephenoxalone is also used to study the effects of muscle relaxants on neuromuscular transmission and to investigate the role of calcium ions in muscle contraction.
properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-3-5-14(6-4-13)7-12-17(19)18-15-8-10-16(20-2)11-9-15/h3-6,8-11H,7,12H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCHVVHYGFDYKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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